2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14538286
InChI: InChI=1S/C12H10N2OS3/c1-16-6-9-13-11(15)10-7(5-18-12(10)14-9)8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C12H10N2OS3
Molecular Weight: 294.4 g/mol

2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC14538286

Molecular Formula: C12H10N2OS3

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C12H10N2OS3
Molecular Weight 294.4 g/mol
IUPAC Name 2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H10N2OS3/c1-16-6-9-13-11(15)10-7(5-18-12(10)14-9)8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,14,15)
Standard InChI Key UUZYRMCHULFJED-UHFFFAOYSA-N
Canonical SMILES CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine scaffold, comprising a fused thiophene ring (positions 2–3) and a pyrimidine ring (positions 2,3-d). Key substituents include:

  • A methylthio group (-SCH3_3) at the 2-position, enhancing lipophilicity and metabolic stability.

  • A thiophen-2-yl group at the 5-position, contributing to π-π stacking interactions in biological systems.

The planar fused-ring system facilitates electronic delocalization, as evidenced by its UV-Vis absorption maxima near 280–320 nm.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H10N2OS3\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{OS}_{3}
Molecular Weight294.4 g/mol
IUPAC Name2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Canonical SMILESCSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1
Topological Polar Surface Area97.7 Ų

Synthesis Pathways

Synthesis typically involves cyclocondensation of 2-aminothiophene-3-carboxylates with thiourea derivatives, followed by functionalization at the 2- and 5-positions . Microwave-assisted methods have been employed to accelerate ring closure, achieving yields >75% within 2 hours. A representative protocol includes:

  • Step 1: Formation of the pyrimidine ring via reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with methyl isothiocyanate.

  • Step 2: Chlorination at position 4 using POCl3_3 under reflux .

  • Step 3: Nucleophilic substitution with methylthio-methylamine to install the -SCH2_2CH3_3 group.

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic techniques:

  • 1^1H NMR: Signals at δ 2.45 (s, 3H, SCH3_3), δ 4.30 (s, 2H, SCH2_2), and δ 7.20–7.80 (m, 4H, thiophene protons).

  • LC-MS: [M+H]+^+ peak at m/z 295.1, confirming molecular weight.

  • X-ray Crystallography: Planar fused-ring system with dihedral angles <5° between thiophene and pyrimidine planes.

Biological Activity and Mechanisms

Antimicrobial Effects

The thiophen-2-yl moiety enhances membrane penetration in Gram-positive bacteria. In vitro assays demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus, likely via dihydrofolate reductase inhibition.

Applications in Drug Development

The compound serves as a precursor for:

  • Kinase Inhibitors: Structural modifications at the 4-position yield derivatives with selectivity for PI3K isoforms .

  • Antimetabolites: Replacement of the methylthio group with fluoroalkyl chains improves bioavailability.

Future Research Directions

  • Synthetic Optimization: Exploring green chemistry approaches to reduce POCl3_3 usage .

  • Target Identification: Profiling against kinases beyond PI3K (e.g., EGFR, VEGFR) .

  • In Vivo Studies: Assessing pharmacokinetics in murine models to determine blood-brain barrier permeability.

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